9-Nonadecene

描述

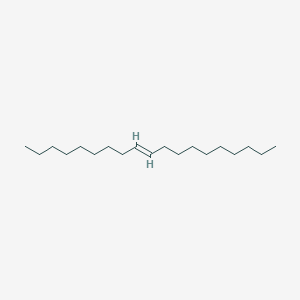

9-Nonadecene is a long-chain alkene with the molecular formula C₁₉H₃₈ and a molecular weight of 266.50 g/mol . It exists as a stereoisomer, with the (Z)-configuration (cis) being the most commonly reported form in natural sources . The compound is identified by CAS numbers 31035-07-1 (generic) and 51865-02-2 (specific to the (Z)-isomer) .

This compound is found in trace amounts in plant essential oils, such as Rosa damascena (4.17% relative abundance) , woody peony flowers (0.2–1.7% across cultivars) , and coffee flowers (up to 0.02% in high-rainfall regions) . It is also a bioactive component in Chloroxylon swietenia leaf extracts, associated with antitumor and antimicrobial properties . Notably, it was first isolated from the mandibular glands of the ant species T. melanocephalum .

属性

CAS 编号 |

31035-07-1 |

|---|---|

分子式 |

C19H38 |

分子量 |

266.5 g/mol |

IUPAC 名称 |

(E)-nonadec-9-ene |

InChI |

InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18H2,1-2H3/b19-17+ |

InChI 键 |

UTPZTNSPDTWUBY-HTXNQAPBSA-N |

手性 SMILES |

CCCCCCCCC/C=C/CCCCCCCC |

规范 SMILES |

CCCCCCCCCC=CCCCCCCCC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 9-Nonadecene can be synthesized through various methods, including the catalytic hydrogenation of nonadec-9-yne or the dehydrohalogenation of 9-bromononadecane. These reactions typically require specific catalysts and conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation. This method allows for the large-scale production of the compound, which is essential for its various applications.

化学反应分析

Types of Reactions: 9-Nonadecene undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert this compound into various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.

Reduction: Hydrogenation of this compound can yield nonadecane, a saturated hydrocarbon.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 9-bromononadecane.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation.

Substitution: Halogenation typically involves reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

Oxidation: Nonadecanol, nonadecanal, and nonadecanoic acid.

Reduction: Nonadecane.

Substitution: 9-Bromononadecane and other halogenated derivatives.

科学研究应用

9-Nonadecene has a wide range of applications in scientific research, including:

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry.

Biology: The compound is studied for its role in the pheromonal communication of certain insect species.

Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.

Industry: this compound is used in the production of lubricants, surfactants, and other specialty chemicals.

作用机制

The mechanism of action of 9-Nonadecene varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, in insects, it acts as a pheromone, triggering specific behavioral responses.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

9-Nonadecene belongs to the alkene family, characterized by a single double bond. Its structural analogues include:

Nonadecane (C₁₉H₄₀): A saturated hydrocarbon lacking a double bond. Found in higher abundance than this compound in Rosa damascena (21.43%) and woody peony flowers (up to 13.3%) . Lacks bioactivity reported for this compound, highlighting the functional importance of the double bond .

1-Nonadecene (C₁₉H₃₈): Positional isomer with the double bond at the terminal (C1) position. Less common in natural sources, detected at 1.2% in one peony cultivar . Differences in volatility and reactivity due to terminal vs. internal double bond positioning .

Z-5-Nonadecene (C₁₉H₃₈): Double bond at C5 position. Detected in coffee flowers at 0.02%, demonstrating how double bond position affects ecological signaling .

1-Docosene (C₂₂H₄₄) and 1-Tetracosene (C₂₄H₄₈) :

- Longer-chain alkenes with similar applications in polymer science.

- Higher molecular weights correlate with increased melting points and reduced volatility .

Physicochemical Properties

Key Research Findings

Natural Occurrence & Ecological Role: this compound serves as a semiochemical in ants, aiding in colony communication . In plants, it contributes to floral scent profiles, attracting pollinators .

Bioactivity: In Chloroxylon swietenia, this compound exhibits antimycobacterial activity (MIC: 12.5 µg/mL) and moderate cytotoxicity against human cancer cell lines .

Analytical Challenges: Misidentification risks exist due to similarities with positional isomers. GC-MS with NIST libraries achieves 91.4% match confidence for this compound , but ∆RI (retention index) values must be cross-verified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。